4-(1,8-Naphthyridin-2-yl)butan-1-amine

Description

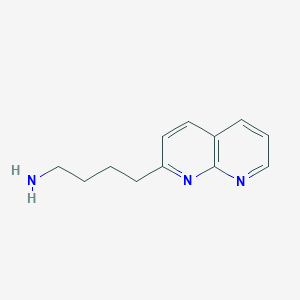

4-(1,8-Naphthyridin-2-yl)butan-1-amine is a nitrogen-containing heterocyclic compound featuring a 1,8-naphthyridine core linked to a butan-1-amine chain. The 1,8-naphthyridine scaffold is a bicyclic aromatic system with two fused pyridine-like rings, conferring unique electronic properties and metal-binding capabilities due to its electron-deficient nature. The butan-1-amine chain introduces a flexible aliphatic moiety, which may enhance solubility and facilitate interactions with biological targets or materials.

Properties

Molecular Formula |

C12H15N3 |

|---|---|

Molecular Weight |

201.27 g/mol |

IUPAC Name |

4-(1,8-naphthyridin-2-yl)butan-1-amine |

InChI |

InChI=1S/C12H15N3/c13-8-2-1-5-11-7-6-10-4-3-9-14-12(10)15-11/h3-4,6-7,9H,1-2,5,8,13H2 |

InChI Key |

LIZBRWFBDIXXLR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(N=C1)N=C(C=C2)CCCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-naphthyridines, including 4-(1,8-Naphthyridin-2-yl)butan-1-amine, can be achieved through several methods:

Multicomponent Reactions (MCRs): These reactions involve the combination of multiple reactants to form the desired product in a single step.

Friedländer Approach: This method uses green strategies and involves the cyclization of intermediates to form the naphthyridine core.

Hydroamination of Terminal Alkynes: Followed by Friedländer cyclization, this method is another efficient route for synthesizing 1,8-naphthyridines.

Metal-Catalyzed Synthesis: Utilizing metal catalysts, such as iridium, to facilitate the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols to form 1,8-naphthyridines.

Industrial Production Methods

Industrial production methods for this compound typically involve scaling up the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(1,8-Naphthyridin-2-yl)butan-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the naphthyridine core.

Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different substituents onto the naphthyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and nucleophiles are employed under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce a variety of substituted naphthyridines .

Scientific Research Applications

4-(1,8-Naphthyridin-2-yl)butan-1-amine has several scientific research applications:

Medicinal Chemistry: This compound is explored for its potential as a pharmacophore in drug design, particularly for antimicrobial and anticancer agents.

Materials Science: It is used in the development of light-emitting diodes, dye-sensitized solar cells, and molecular sensors.

Chemical Biology: The compound serves as a ligand in coordination chemistry and is involved in the study of host-guest systems.

Mechanism of Action

The mechanism of action of 4-(1,8-Naphthyridin-2-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may bind to bacterial enzymes or cancer cell receptors, inhibiting their function and leading to therapeutic effects . The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., CF₃) and aromatic substituents (e.g., bromophenyl, thienyl) correlate with higher melting points, likely due to enhanced intermolecular interactions.

- Synthetic Efficiency : Bulky substituents (e.g., isopropyl in 3i) drastically reduce yields, highlighting steric challenges in synthesis.

- Functional Diversity : Thienyl and methoxyphenyl groups introduce opportunities for π-π stacking or hydrogen bonding, which could influence biological activity or material properties.

Heterocycle Variants: Quinoxaline Derivative

4-(Quinoxalin-2-yl)butan-1-amine (CAS: 61573-29-3) replaces the 1,8-naphthyridine core with a quinoxaline system, a smaller bicyclic heteroaromatic structure with two adjacent nitrogen atoms. Comparative

Key Observations :

- Size and Solubility: The naphthyridine derivative’s larger core may reduce solubility compared to the quinoxaline analogue but could enhance metal-binding or intercalation properties.

Crystallographic Insights

N-(Pyrazin-2-yl)-1,8-naphthyridin-2-amine () exhibits a planar structure with a mean C–C bond length of 0.002 Å and a low R factor (0.031), indicative of high crystallographic precision. While direct data for this compound is unavailable, the rigid naphthyridine core likely promotes similar structural stability, whereas the flexible butan-1-amine chain may introduce conformational variability.

Research Implications

The comparative analysis underscores the versatility of 1,8-naphthyridine derivatives in tuning physicochemical and functional properties through substituent modification. The electron-deficient nature of the naphthyridine core distinguishes it from quinoxaline, offering unique opportunities in catalysis or photoluminescent materials. Further studies should explore the biological activity of this compound, leveraging its amine chain for targeted drug delivery or surface functionalization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.